molecular formula C11H15N3O2 B7587567 1-(2-Nitrophenyl)piperidin-3-amine

1-(2-Nitrophenyl)piperidin-3-amine

Cat. No. B7587567
M. Wt: 221.26 g/mol
InChI Key: RYOKIDCWBVOIQC-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)piperidin-3-amine, also known as JNJ-40411813, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)piperidin-3-amine involves its binding to the dopamine D3 receptor and blocking its activation by dopamine. This results in a reduction in dopamine neurotransmission, which has been shown to have therapeutic effects in several neuropsychiatric disorders. Additionally, the compound has been shown to exhibit some selectivity for the dopamine D3 receptor, which may reduce the risk of side effects associated with non-selective dopamine receptor antagonists.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Nitrophenyl)piperidin-3-amine are primarily related to its action as a dopamine D3 receptor antagonist. Studies have shown that the compound can reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, and may have potential as a treatment for addiction. Additionally, the compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-Nitrophenyl)piperidin-3-amine for lab experiments is its high potency and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders and addiction. However, the compound has some limitations, including its relatively short half-life and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for research on 1-(2-Nitrophenyl)piperidin-3-amine. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists for the treatment of neuropsychiatric disorders and addiction. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory effects of the compound and its potential as a treatment for inflammatory disorders. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of the compound to optimize its therapeutic potential.
Conclusion:
In conclusion, 1-(2-Nitrophenyl)piperidin-3-amine is a small molecule compound that has shown promise as a therapeutic agent in several scientific research applications. Its potent and selective action as a dopamine D3 receptor antagonist makes it a useful tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders and addiction. Further research is needed to optimize its therapeutic potential and elucidate its mechanisms of action.

Synthesis Methods

The synthesis method for 1-(2-Nitrophenyl)piperidin-3-amine involves the reaction of 2-nitrobenzaldehyde and 3-piperidinamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, reduction of the nitro group, and cyclization to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

1-(2-Nitrophenyl)piperidin-3-amine has been extensively studied in various scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to act as a potent and selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission, and its dysfunction has been implicated in several neuropsychiatric disorders, including schizophrenia and addiction.

properties

IUPAC Name

1-(2-nitrophenyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-9-4-3-7-13(8-9)10-5-1-2-6-11(10)14(15)16/h1-2,5-6,9H,3-4,7-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOKIDCWBVOIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)piperidin-3-amine

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